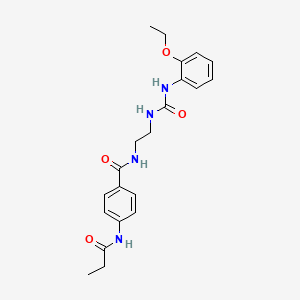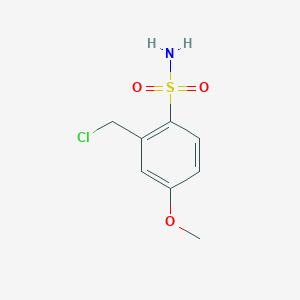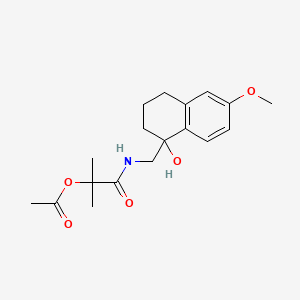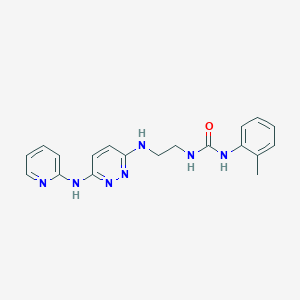![molecular formula C17H12N2O2 B2519860 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline CAS No. 64131-74-4](/img/structure/B2519860.png)
2-[(E)-2-(2-nitrophenyl)vinyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(2-nitrophenyl)vinyl]quinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a vinyl group substituted at the 2-position and a nitrophenyl group attached to the vinyl group. Quinoline derivatives are known for their potential as antiparasitic and antiviral agents, and the structural variations in these compounds can significantly influence their biological activity and physical properties .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method involves an iron-catalyzed intermolecular [4 + 2] cyclization of arylnitrones with geminal-substituted vinyl acetates, which can lead to the formation of 2,4-disubstituted quinolines. This process is suggested to involve an iron-catalyzed C-H activation mechanism that operates under external-oxidant-free conditions . Another approach utilizes Baylis–Hillman chemistry, where a SnCl2-mediated tandem reaction is employed to synthesize 4-(substituted vinyl)-quinolines from the products of SN2 nucleophilic substitution reactions. This method involves the reduction of a nitro group followed by regioselective intramolecular cyclization and subsequent dehydrogenation .
Molecular Structure Analysis
The molecular structure of quinoline derivatives, particularly those substituted at the 2-position by a vinyl group, can exhibit significant deviations from coplanarity between the vinyl group and the quinoline ring system. The presence of a chlorine atom in the vinyl group can further influence this deviation. Additionally, the orientation of the nitro group can vary from perpendicular to nearly perpendicular relative to the quinoline ring system, which can have implications for the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including photochemical processes. For instance, the photoreduction of a closely related compound, 2-[2'-(5"-nitrofuryl-2")-vinyl]quinoline, involves the triplet state and results in the formation of an anion-radical. The oxidation-reduction potential of this triplet state has been estimated, which provides insights into the electron transfer processes that these compounds can participate in . Although not directly related to 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline, these findings can be indicative of the types of reactions that nitro-substituted vinylquinolines may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline are influenced by its molecular structure. The deviation of the vinyl group from coplanarity with the quinoline ring and the orientation of the nitro group can affect the compound's crystal structure, solubility, and reactivity. These properties are crucial for the compound's potential application as a therapeutic agent, as they determine its stability, bioavailability, and interaction with biological systems .
Applications De Recherche Scientifique
Crystal Structure and Medicinal Properties
2-Chloro-3-(beta-nitrovinyl)quinoline (CNQ), a closely related compound, has been studied for its crystal structure due to its medicinal properties and occurrence in various commercial products. The vinyl group in CNQ is planar and takes an extended conformation, with C-H...N type hydrogen bonding stabilizing the molecules in the unit cell (Palani et al., 2004).
Antiparasitic and Antiviral Agents
Quinoline derivatives substituted at the 2-position by a vinyl group have shown significant promise as antiparasitic and antiviral agents. The structures of these compounds demonstrate a deviation of the vinyl group from coplanarity with the quinoline ring system, influencing their biological activity (Sopková-de Oliveira Santos et al., 2007).
Photoluminescent Properties
Certain quinoline derivatives, specifically those containing both a biphenyl group and an α, β-diarylacrylonitrile unit, have been explored for their photoluminescent properties. These compounds are significant for organic light-emitting diodes (OLEDs) and exhibit blue to green fluorescence under UV irradiation. Their good thermal stability makes them suitable for various industrial applications (Li et al., 2011).
Photoreduction Mechanism
The photoreduction of a similar compound, 2-[2′-(5″-nitrofuryl-2″)-vinyl]quinoline, involves the triplet state, and the absorption spectra of its triplet state and anion-radical have been recorded, providing insights into its redox potential and photochemical properties (Luzhkov & Khudyakov, 1979).
Dual-Modal pH Probe
The compound (E)-8-hydroxyl-2-[(E)-2-(2, 4-dihydroxyphenyl)vinyl]-quinoline has been developed as a fluorometric and colorimetric dual-modal probe for pH detection in solutions and in vivo. Its sensitivity to pH changes makes it useful for bioimaging and as a convenient pH test kit (Zhu et al., 2018).
Propriétés
IUPAC Name |
2-[(E)-2-(2-nitrophenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12H/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUYTZJYLCAFX-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(E)-2-(2-nitrophenyl)vinyl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2519777.png)
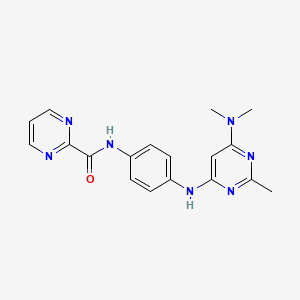
![2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2519780.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)
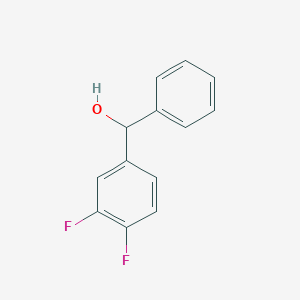
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B2519787.png)
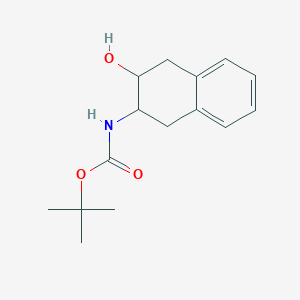
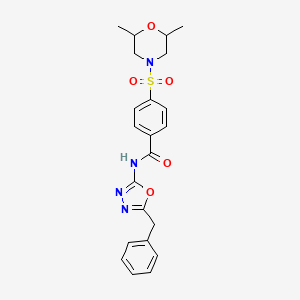
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)
![(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2519791.png)
